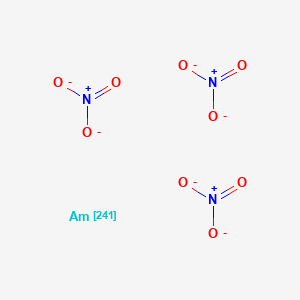

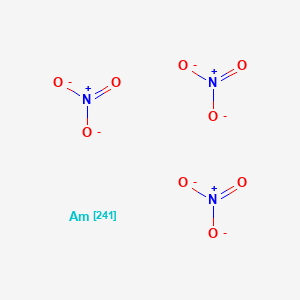

Americium-241 nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Americium-241 nitrate is a compound of americium, a synthetic radioactive element with the symbol Am and atomic number 95. Americium-241 is one of the most common isotopes of americium, known for its alpha radiation and relatively long half-life of 432.2 years . This compound is primarily used in various industrial and scientific applications due to its radioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Americium-241 nitrate can be synthesized through the reaction of americium-241 oxide with nitric acid. The general reaction is as follows:

Am2O3+6HNO3→2Am(NO3)3+3H2O

This reaction involves dissolving americium-241 oxide in concentrated nitric acid under controlled conditions to produce this compound .

Industrial Production Methods

Industrial production of americium-241 involves the extraction of americium from spent nuclear fuel. The process typically includes the separation of americium from other actinides and fission products using solvent extraction and ion exchange techniques. The purified americium is then converted to americium-241 oxide, which can be further processed to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Americium-241 nitrate undergoes various chemical reactions, including:

Oxidation: Americium can exist in multiple oxidation states, but the +3 state is the most stable. Oxidation reactions can convert americium to higher oxidation states.

Reduction: Reduction reactions can convert americium from higher oxidation states back to the +3 state.

Complexation: This compound can form complexes with various ligands, affecting its solubility and reactivity.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium amalgam and oxidizing agents like molecular fluorine. The reactions are typically conducted under controlled temperature and pressure conditions to ensure safety and efficiency .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce americium(IV) compounds, while reduction reactions can yield americium(III) compounds .

Scientific Research Applications

Americium-241 nitrate has several scientific research applications, including:

Nuclear Medicine: Used in targeted alpha therapy for treating certain types of cancer.

Space Exploration: Utilized in radioisotope thermoelectric generators for deep space missions due to its long half-life and stable energy output.

Environmental Monitoring: Employed in the detection and analysis of environmental samples to monitor radioactive contamination.

Industrial Applications: Used in smoke detectors and moisture gauges due to its alpha radiation properties.

Mechanism of Action

The primary mechanism of action of americium-241 nitrate involves the emission of alpha particles. These particles ionize the surrounding environment, creating ions that can be detected and measured. In smoke detectors, for example, the alpha particles ionize the air, allowing a small electric current to flow. When smoke enters the detector, it disrupts this current, triggering the alarm .

Comparison with Similar Compounds

Similar Compounds

Plutonium-238: Another alpha-emitting isotope used in radioisotope thermoelectric generators.

Curium-244: An isotope used in alpha spectroscopy and neutron sources.

Radium-226: Historically used in various applications but less favored due to its higher gamma radiation.

Uniqueness

Americium-241 nitrate is unique due to its relatively long half-life, making it suitable for long-term applications such as space missions. Its alpha radiation is also less penetrating than gamma radiation, reducing the risk of exposure to surrounding materials and personnel .

Properties

CAS No. |

56609-31-5 |

|---|---|

Molecular Formula |

AmN3O9-3 |

Molecular Weight |

427.07 g/mol |

IUPAC Name |

americium-241;trinitrate |

InChI |

InChI=1S/Am.3NO3/c;3*2-1(3)4/q;3*-1/i1-2;;; |

InChI Key |

NIYOQRBCYVLQML-LBCWAVLQSA-N |

Isomeric SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[241Am] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Am] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)

![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14660610.png)

![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)

![2-[(Ethoxycarbonyl)carbamoyl]benzoic acid](/img/structure/B14660640.png)

![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)